molecular formula C11H19N3OS B3008760 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-52-9

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B3008760
CAS No.: 392244-52-9
M. Wt: 241.35
InChI Key: OGWCJDKDWMMCMR-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic character, allowing them to interact strongly with biological targets. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-5-8(6-2)9(15)12-11-14-13-10(16-11)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWCJDKDWMMCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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